Reduced Cytotoxicity of 6-Hydroxy-2-Mercaptopurine Compared to Parent 6-MP in Human Cancer Cell Lines
In a comparative study, the 6-MP derivative 6-Hydroxy-2-Mercaptopurine (6H2-MP) demonstrated significantly reduced cytotoxicity against both HepG2 (hepatocellular carcinoma) and MCF-7 (mammary adenocarcinoma) cell lines when compared directly to the parent compound 6-Mercaptopurine (6-MP) [1]. This finding establishes a clear, quantitative functional distinction for a 2-MP-containing analog, highlighting that modification at the 2-position drastically alters the compound's biological activity profile compared to the standard 6-substituted thiopurine [1]. The data indicate that 6H2-MP is a less potent cytotoxic agent, which may be valuable in studies seeking to modulate or dissect the toxicity pathways of the thiopurine class [1].
| Evidence Dimension | Cell Viability at 100 µM Concentration (MTT Assay) |
|---|---|
| Target Compound Data | 6-Hydroxy-2-Mercaptopurine (6H2-MP): HepG2 cell viability 53.20%; MCF-7 cell viability 79.95% |
| Comparator Or Baseline | 6-Mercaptopurine (6-MP): HepG2 cell viability 19.50%; MCF-7 cell viability 55.41% |
| Quantified Difference | HepG2 cells: 6H2-MP shows 33.7 percentage points higher viability than 6-MP. MCF-7 cells: 6H2-MP shows 24.5 percentage points higher viability than 6-MP. |
| Conditions | In vitro incubation of human HepG2 and MCF-7 cancer cell lines; MTT assay for cytotoxicity. |
Why This Matters
This data demonstrates that a 2-substituted analog exhibits substantially lower cytotoxicity than the 6-substituted parent, providing a quantitative basis for selecting 2-MP-based compounds as research tools to investigate non-cytotoxic or modulatory mechanisms of thiopurines.
- [1] Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Journal of Biological Sciences. 2024;24(1):6-11. doi:jbs.2024.6.11 View Source
